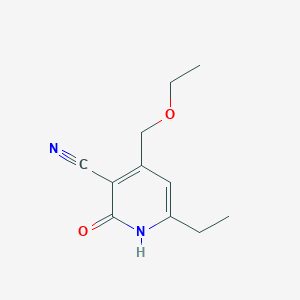
4-(ethoxymethyl)-6-ethyl-2-hydroxynicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(ethoxymethyl)-6-ethyl-2-hydroxynicotinonitrile is a chemical compound belonging to the nicotinonitrile family It is characterized by its unique structure, which includes an ethoxymethyl group at the 4-position, an ethyl group at the 6-position, and a hydroxy group at the 2-position on the nicotinonitrile ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(ethoxymethyl)-6-ethyl-2-hydroxynicotinonitrile typically involves multi-step organic reactions. One common method includes the alkylation of 2-hydroxy-nicotinonitrile with ethyl bromide in the presence of a base, followed by the introduction of the ethoxymethyl group through a reaction with ethyl chloroformate. The reaction conditions often require controlled temperatures and the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be integrated into the industrial process.
Análisis De Reacciones Químicas
Types of Reactions: 4-(ethoxymethyl)-6-ethyl-2-hydroxynicotinonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The ethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products:
Oxidation: Formation of 4-ethoxymethyl-6-ethyl-2-oxo-nicotinonitrile.
Reduction: Formation of 4-ethoxymethyl-6-ethyl-2-hydroxy-nicotinamidine.
Substitution: Formation of various substituted nicotinonitrile derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(ethoxymethyl)-6-ethyl-2-hydroxynicotinonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-(ethoxymethyl)-6-ethyl-2-hydroxynicotinonitrile involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and cell signaling mechanisms.
Comparación Con Compuestos Similares
- 2-Hydroxy-4-methoxymethyl-6-methyl-nicotinonitrile
- 2-Ethoxy-4-(4-methylphenyl)-6-(2-naphthyl)nicotinonitrile
- 2-Methoxy-4-(4-methoxyphenyl)-6-(2-naphthyl)nicotinonitrile
Comparison: 4-(ethoxymethyl)-6-ethyl-2-hydroxynicotinonitrile stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and interaction profiles with biological targets, making it a valuable compound for specific applications in research and industry.
Propiedades
Fórmula molecular |
C11H14N2O2 |
|---|---|
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
4-(ethoxymethyl)-6-ethyl-2-oxo-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C11H14N2O2/c1-3-9-5-8(7-15-4-2)10(6-12)11(14)13-9/h5H,3-4,7H2,1-2H3,(H,13,14) |
Clave InChI |
NBNZJGSYYCBLQP-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(C(=O)N1)C#N)COCC |
SMILES canónico |
CCC1=CC(=C(C(=O)N1)C#N)COCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


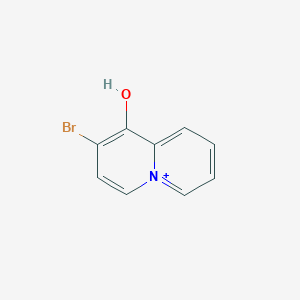
![9-Aminopyrido[1,2-a]quinolinium](/img/structure/B289733.png)
![3-Methyl-2,5-diphenyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole](/img/structure/B289734.png)

![1-[2-(Methoxycarbonyl)phenyl]-2,4,6-trimethylpyridinium](/img/structure/B289736.png)
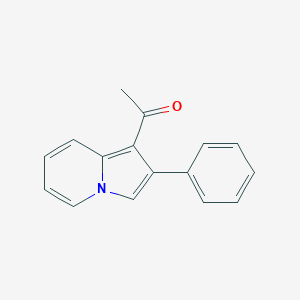
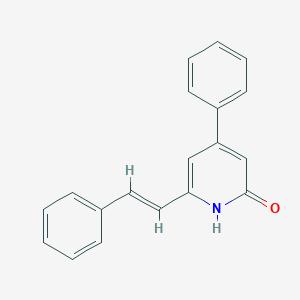
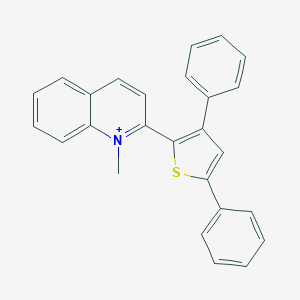


![1-Phenylazepino[2,1,7-cd]indolizine](/img/structure/B289746.png)
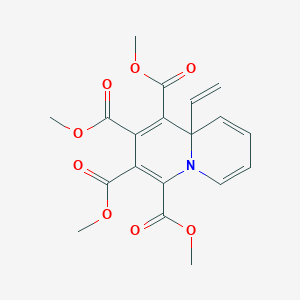
![5-methyl-1H,2H,3H-pyrido[3,2,1-ij]quinolinium](/img/structure/B289750.png)

